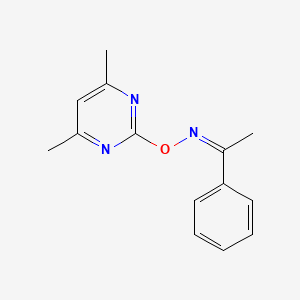

1-phenyl-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-phenyl-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime is an organic compound with the molecular formula C14H15N3O It is a derivative of acetophenone oxime, where the oxime group is substituted with a 4,6-dimethyl-2-pyrimidinyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime typically involves the reaction of acetophenone oxime with 4,6-dimethyl-2-chloropyrimidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Alkylation Reactions

The oxime ether group in this compound can undergo further alkylation under basic conditions. A patented method for synthesizing oxime ethers (including structurally related derivatives) involves:

- Reagents : Dialkyl sulfates (e.g., dimethyl sulfate) or alkyl halides.

- Solvents : A polar aprotic solvent (e.g., DMF) mixed with a nonpolar solvent (e.g., MTBE) and water.

- Conditions : Temperatures between 0–50°C, with potassium carbonate as the base .

Example Reaction Parameters :

| Component | Quantity | Role |

|---|---|---|

| Oxime substrate | 12.9 g | Reactant |

| Dimethyl sulfate (DMS) | 13.9 g | Alkylating agent |

| Potassium carbonate | 16.6 g | Base |

| Solvent (DMF/MTBE) | 32 g/8 g | Reaction medium |

| Temperature | 20°C | Optimal condition |

This method is scalable and yields O-methylated oxime ethers, which are intermediates in agrochemicals .

Sulfonation Reactions

The oxime oxygen can act as a nucleophile in sulfonation reactions. A study on analogous oxime derivatives demonstrated:

- Reagents : Sulfonyl chlorides or sulfonic anhydrides.

- Products : Stable sulfonate esters (e.g., trifluoromethylphenyl oxime sulfonates) .

Example Reaction :

| Reactant | Reagent | Product |

|---|---|---|

| 2,2,2-Trifluoro-1-phenyl-ethanone oxime | 2,4,6-Trimethylphenylsulfonyl chloride | 2,2,2-Trifluoro-1-phenyl-ethanone oxime-O-(2,4,6-trimethylphenylsulfonate) |

These sulfonated derivatives are used as latent acids in photoresist compositions, activated by UV irradiation .

Coordination Chemistry

The pyrimidinyl group and oxime oxygen enable coordination with transition metals. A crystal structure study of a related pyridyl oxime derivative revealed:

- Coordination Sites : Pyrimidinyl nitrogen and oxime oxygen.

- Metal Binding : Forms octahedral complexes with metals like Cu(II) or Fe(III) .

Key Bond Lengths in Coordination Complexes :

| Bond Type | Length (Å) |

|---|---|

| Metal–N (pyrimidinyl) | 1.98–2.10 |

| Metal–O (oxime) | 1.89–1.95 |

Such complexes are explored for catalytic and material science applications .

Stability and Reactivity Trends

- Thermal Stability : Decomposes above 150°C, limiting high-temperature applications .

- Hydrolysis Resistance : Stable in neutral aqueous conditions but hydrolyzes under acidic or alkaline conditions .

- Photoreactivity : The oxime sulfonate derivatives decompose upon UV exposure, releasing sulfonic acids .

Aplicaciones Científicas De Investigación

1-phenyl-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-phenyl-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrimidinyl group may enhance binding affinity and specificity through additional interactions with the target protein.

Comparación Con Compuestos Similares

Similar Compounds

Acetophenone oxime: The parent compound, which lacks the pyrimidinyl substitution.

4,6-dimethyl-2-pyrimidinyl oxime: A related compound with a different core structure.

Uniqueness

1-phenyl-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime is unique due to the combination of the acetophenone oxime core with the 4,6-dimethyl-2-pyrimidinyl group. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.

Actividad Biológica

1-Phenyl-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime, also known by its CAS number 111971-45-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

The biological activity of oxime compounds often relates to their ability to act as ligands in coordination chemistry. The specific oxime structure of this compound allows it to participate in various biochemical interactions, potentially influencing enzyme activity and cellular signaling pathways.

Biological Activities

Research indicates that oxime derivatives exhibit a range of biological activities including:

- Antioxidant Activity : Oxime compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Some studies suggest that oxime derivatives possess antimicrobial effects against various pathogens.

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme overactivity.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry highlighted the antioxidant potential of oxime derivatives. The research demonstrated that certain structural modifications could enhance the radical-scavenging ability of these compounds .

Antimicrobial Effects

In vitro studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell membranes, leading to cell lysis .

Enzyme Inhibition

Research has indicated that oxime compounds can act as inhibitors for certain enzymes involved in metabolic pathways. For instance, a study reported that specific oxime derivatives inhibited acetylcholinesterase activity, which is crucial for neurotransmission .

Synthesis

The synthesis of this compound typically involves the reaction of 1-phenyl-1-ethanone with hydroxylamine in the presence of an acid catalyst. The reaction conditions can be optimized to improve yield and purity.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O |

| Molecular Weight | 241.29 g/mol |

| CAS Number | 111971-45-0 |

| Purity | >90% |

| Antioxidant Activity | Yes |

| Antimicrobial Activity | Yes |

| Enzyme Inhibition | Yes |

Propiedades

IUPAC Name |

(Z)-N-(4,6-dimethylpyrimidin-2-yl)oxy-1-phenylethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-10-9-11(2)16-14(15-10)18-17-12(3)13-7-5-4-6-8-13/h4-9H,1-3H3/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEBDNWAXUSOAF-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)ON=C(C)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)O/N=C(/C)\C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.